N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzothiazole ring fused with a phenyl group, a pyrazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-tubercular properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production . They also display faster killing-kinetics towards bacterial cells and create pores in the bacterial cell membranes .
Biochemical Pathways
It is known that benzothiazole derivatives can inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been found to have better inhibition potency against M. tuberculosis compared to standard reference drugs .
Action Environment
It is known that the synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Cellular Effects
The cellular effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide are yet to be fully elucidated. Benzothiazole derivatives have been reported to exhibit various effects on cells. For example, some benzothiazole derivatives have demonstrated anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .
Molecular Mechanism
It is speculated that like other benzothiazole derivatives, it may exert its effects through interactions with biomolecules and potential inhibition or activation of enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the pyrazole ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and anti-tubercular activities.
Medicine: Investigated for its potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-22-15(10-11-19-22)17(23)20-13-7-3-2-6-12(13)18-21-14-8-4-5-9-16(14)24-18/h2-11H,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCZQAMCHPELAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.